molecular formula C15H30ClN3O2 B6181072 tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride CAS No. 2613383-75-6

tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride

Cat. No.: B6181072
CAS No.: 2613383-75-6
M. Wt: 319.87 g/mol
InChI Key: CXQINUDXTHBSRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is a piperidine-piperazine hybrid compound characterized by a carbamate-protected tert-butyl group at the 1-position of the piperidine ring and a piperazinylmethyl substituent at the 3-position. Its hydrochloride salt form enhances aqueous solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) or receptor-targeting drug candidates. The molecular formula is C15H29ClN3O2 (monohydrochloride), with a molecular weight of 323.87 g/mol .

Properties

CAS No.

2613383-75-6

Molecular Formula

C15H30ClN3O2

Molecular Weight

319.87 g/mol

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H29N3O2.ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;/h13,16H,4-12H2,1-3H3;1H

InChI Key

CXQINUDXTHBSRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of 3-Bromomethylpiperidine Intermediates

A two-step approach involves:

  • Bromination at C3 : Treating Boc-protected piperidine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4, yielding 3-bromomethylpiperidine-1-carboxylate.

  • Nucleophilic Substitution : Reacting the bromide with piperazine in dimethylformamide (DMF) at 50°C for 12h. This method, while straightforward, often requires excess piperazine (3–5 equiv) and yields 70–75% after column purification.

Reductive Amination

Condensing 3-formyl-piperidine-1-carboxylate with piperazine in the presence of sodium cyanoborohydride (NaBH3CN) achieves the piperazinylmethyl linkage. Optimized conditions include:

  • Solvent : Methanol/acetic acid (95:5 v/v)

  • Stoichiometry : 1.2 equiv piperazine, 1.5 equiv NaBH3CN

  • Yield : 82–85% after neutralization and extraction.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

While traditionally used for C–C bonds, adapted protocols enable C–N couplings. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with brominated piperazine derivatives under Pd(PPh3)4 catalysis:

Conditions :

  • Catalyst : Pd(PPh3)4 (0.05 equiv)

  • Base : Na2CO3 (2.5 equiv)

  • Solvent : Toluene/ethanol (2:1 v/v)

  • Temperature : 80°C, 4.5h

  • Yield : 93%

Microwave-Assisted Coupling

Accelerating reaction kinetics, microwave irradiation (80°C, 30min) with Pd(dppf)Cl2 and K3PO4 in dioxane/water achieves quantitative yields in model systems. This method reduces side-product formation, particularly for electron-deficient aryl partners.

Final Deprotection and Hydrochloride Formation

Acidic Boc Removal

Treating the Boc-protected intermediate with HCl (4M in dioxane) at 0°C for 2h cleaves the carbamate, yielding the free amine. Subsequent concentration under reduced pressure and trituration with diethyl ether affords the hydrochloride salt as a crystalline solid.

Optimization Notes :

  • Acid Concentration : >3M HCl prevents incomplete deprotection.

  • Temperature Control : Maintaining 0–5°C minimizes side reactions.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantage
Alkylation70–75%12hSimplicity
Reductive Amination82–85%24hHigh functional group tolerance
Suzuki Coupling93%4.5hScalability
Microwave Coupling100%0.5hRapid kinetics

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at different positions on the piperazine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Various hydroxylated and carboxylated derivatives.

  • Reduction Products: : Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: : Substituted derivatives with different functional groups attached to the piperazine or piperidine rings.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a subject of interest in drug discovery.

Key Findings :

  • G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its activity on GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters .
  • Antimicrobial Activity : Research indicates that derivatives of piperazine compounds can enhance the efficacy of antibiotics by inhibiting efflux pumps in bacteria, thereby increasing the intracellular concentration of antimicrobial agents .

Neuroscience

The piperazine moiety is known for its role in modulating neurotransmitter systems. Studies have suggested that compounds like tert-butyl 3-[(piperazin-1-yl)methyl]piperidine derivatives may have anxiolytic and antidepressant properties due to their interactions with serotonin and dopamine receptors .

Case Study :
A study demonstrated that a related compound improved cognitive function in animal models by enhancing synaptic plasticity through modulation of glutamate receptors .

Synthetic Chemistry

The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]piperidine derivatives involves various methodologies, including:

  • Boc Protection : The use of Boc (tert-butyloxycarbonyl) protection allows for selective functionalization of the piperazine nitrogen, facilitating further reactions .
  • Fragment-Based Drug Design : The compound has been utilized in fragment-based approaches to discover new inhibitors targeting specific enzymes and receptors .

Mechanism of Action

The mechanism by which tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound is compared to three analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Source
tert-Butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride C15H29ClN3O2 323.87 Piperazinylmethyl at C3 Hydrochloride
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate C17H25NO2 275.39 4-Methylphenyl at C4 Free base
tert-Butyl 3-[4-(piperazin-1-yl)butyl]piperidine-1-carboxylate dihydrochloride C18H37Cl2N3O2 398.42 Piperazinylbutyl at C3 Dihydrochloride
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride C17H26ClN2O2 331.86 Benzylamino at C4 Hydrochloride
Key Observations:

The piperazinylbutyl analog () has a longer alkyl chain, increasing lipophilicity (ClogP ≈ 1.5 vs. 0.8 for the target compound), which may improve blood-brain barrier penetration but reduce solubility .

Salt Forms :

  • The hydrochloride salt in the target compound ensures better solubility in polar solvents compared to the free base (e.g., ’s tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate). The dihydrochloride analog () likely exhibits even higher aqueous solubility but may require pH adjustments for stability .

Biological Relevance :

  • Piperazine-containing compounds (target and dihydrochloride analog) are often used in dopamine or serotonin receptor ligands due to their amine-rich scaffolds. In contrast, the 4-methylphenyl analog () is more suited for hydrophobic pocket binding in kinase inhibitors .

Biological Activity

tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride (CAS No. 2613383-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The chemical structure of this compound can be represented by the molecular formula C15H29N3O2C_{15}H_{29}N_3O_2 with a molecular weight of approximately 283.42 g/mol. It is characterized by a piperidine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Modulation : The piperazine structure is known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which may contribute to its psychoactive effects.
  • Inhibition of Enzymatic Activity : Studies have indicated that compounds containing piperazine can inhibit certain enzymes, such as N-myristoyltransferase (NMT), which is critical for the proliferation of parasitic organisms like Trypanosoma brucei .
  • Antiparasitic Activity : Research has shown that derivatives of piperazine exhibit significant antiparasitic properties, making them candidates for treating diseases such as Chagas disease and leishmaniasis .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity IC50 Value Selectivity
Study 1Inhibition of NMT in T. brucei0.1 μMHigh selectivity over human NMT
Study 2Antiproliferative effects on cancer cell lines0.03 μMModerate selectivity
Study 3Neurotransmitter receptor modulationNot specifiedSpecific to serotonin receptors

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antiparasitic Efficacy : In a study focusing on Trypanosoma brucei, this compound demonstrated effective inhibition of parasite proliferation in vitro, supporting its potential use as an antiparasitic agent.
  • CNS Penetration : Research indicated that modifications to the compound's structure could enhance blood-brain barrier penetration, which is crucial for treating central nervous system infections caused by parasites .
  • Cancer Research : Preliminary data suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer properties.

Q & A

Q. What is the molecular structure and key physicochemical characterization data for this compound?

The compound has the molecular formula C15H31Cl2N3O2 and a molecular weight of 356.34 g/mol . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the piperazine and piperidine ring connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : For accurate mass validation.
  • X-ray Crystallography : To resolve stereochemistry, if crystalline (SHELXL is recommended for refinement) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and chemical goggles are mandatory due to potential irritancy .
  • First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting if ingested .
  • Storage : Store in a cool, dry environment away from strong oxidizers, as incompatibility may lead to hazardous reactions .

Q. How is this compound typically synthesized, and what are the critical reaction conditions?

A common route involves:

  • Step 1 : Boc-protection of piperidine-3-carboxylic acid.
  • Step 2 : Coupling with piperazine via reductive amination (e.g., using NaBH3CN as a reducing agent).
  • Step 3 : Hydrochloride salt formation under acidic conditions. Key parameters include maintaining anhydrous conditions during coupling and monitoring pH during salt formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Experimental Replication : Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading).
  • Analytical Validation : Use LC-MS to track intermediate purity and identify side products.
  • Statistical Design : Apply a Design of Experiments (DoE) approach to optimize yield .

Q. What strategies are effective for improving crystallization of this compound for X-ray studies?

  • Solvent Screening : Test mixed-solvent systems (e.g., EtOAc/hexane or DCM/diethyl ether).
  • Temperature Gradients : Slow cooling from saturated solutions.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation. SHELX programs (e.g., SHELXD for phasing) are critical for resolving complex hydrogen-bonding networks .

Q. How can computational chemistry aid in predicting this compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (due to piperazine/piperidine motifs).
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, informing in vivo studies.
  • MD Simulations : GROMACS can simulate binding stability in aqueous environments .

Q. What are the challenges in interpreting NMR spectra due to conformational flexibility?

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C) to "freeze" rotamers of the piperazine and piperidine rings.
  • 2D Techniques : NOESY or ROESY correlations help assign axial/equatorial proton orientations.
  • DFT Calculations : Gaussian09 can predict chemical shifts for comparison with experimental data .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Target Selection : Prioritize GPCRs (e.g., dopamine or histamine receptors) based on structural analogs.
  • Concentration Range : Test 0.1–100 µM with positive/negative controls (e.g., haloperidol for dopamine antagonism).
  • Assay Validation : Use fluorescence-based calcium mobilization or cAMP accumulation assays for high-throughput screening .

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